molecular formula C17H21N3O B12922701 N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 917895-75-1

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B12922701
CAS No.: 917895-75-1
M. Wt: 283.37 g/mol
InChI Key: AVBQMQKKYMWXDR-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is a chemical compound featuring a pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with biological targets . This compound is a derivative of a common structural motif observed in compounds investigated for various therapeutic applications, including as kinase inhibitors for cellular proliferative disorders and as inhibitors of bacterial enzymes like MraY in early-stage peptidoglycan biosynthesis . The molecular structure includes a cyclopentylamine group and a 4-methoxyphenyl substituent, which are common in drug discovery for optimizing properties like potency and selectivity . The pyrimidine ring system serves as a key building block in drug discovery due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . As a pyrimidine derivative, this compound is of significant interest for research and development in early-stage drug discovery, particularly for exploring new chemical space in oncology, anti-infectives, and other therapeutic areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

917895-75-1

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C17H21N3O/c1-12-18-11-16(13-7-9-15(21-2)10-8-13)17(19-12)20-14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,18,19,20)

InChI Key

AVBQMQKKYMWXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Core

The synthesis begins with the construction of the pyrimidine ring, a key heterocyclic scaffold in the target compound. This is typically achieved through a condensation reaction involving:

  • A suitable aldehyde derivative (often bearing the 4-methoxyphenyl substituent)
  • A guanidine or guanidine derivative as the nitrogen source

This condensation leads to cyclization forming the pyrimidine ring system with the desired substitution pattern at positions 4 and 5. The reaction conditions generally involve heating in polar solvents such as ethanol or acetonitrile, sometimes under reflux, to promote ring closure and formation of the pyrimidine nucleus.

Introduction of the Cyclopentyl Group

The N-cyclopentyl substituent at the 4-amino position is introduced via nucleophilic substitution. This step involves:

  • Reacting the pyrimidine intermediate bearing a suitable leaving group (e.g., a halogen such as chlorine at the 4-position)
  • With cyclopentylamine under basic or neutral conditions

This nucleophilic aromatic substitution (SNAr) proceeds efficiently in polar aprotic solvents like acetonitrile or dimethylformamide (DMF), often at elevated temperatures (e.g., 70–120 °C). Microwave-assisted heating has also been reported to enhance reaction rates and yields.

Methylation at the 2-Position

The methyl group at the 2-position of the pyrimidine ring is introduced through methylation reactions. The common approach includes:

  • Using methylating agents such as methyl iodide or methyl sulfate
  • Under basic conditions to facilitate nucleophilic attack on the methylating agent

This step is often performed after the pyrimidine ring formation and substitution steps to ensure regioselectivity and to avoid side reactions. The methylation reaction is typically carried out in solvents like acetone or acetonitrile, with bases such as potassium carbonate or sodium hydride.

Purification and Optimization

Following synthesis, purification is critical to obtain the compound in high purity suitable for research or industrial applications. Techniques include:

  • Recrystallization from appropriate solvents (e.g., ethyl acetate, methanol)
  • Chromatographic methods such as silica gel column chromatography or preparative HPLC

Industrial scale synthesis optimizes these steps by employing advanced catalysts, controlled temperature and pH conditions, and continuous flow reactors to improve yield and purity.

Summary of Key Reaction Conditions

Step Reagents/Conditions Solvent(s) Temperature Notes
Pyrimidine ring formation Aldehyde + guanidine derivative Ethanol, Acetonitrile Reflux or 70 °C Cyclization via condensation
N-cyclopentyl substitution Cyclopentylamine + pyrimidine halide Acetonitrile, DMF 70–120 °C SNAr reaction, microwave-assisted possible
Methylation at 2-position Methyl iodide + base (K2CO3, NaH) Acetone, Acetonitrile Room temp to reflux Regioselective methylation
Purification Recrystallization, chromatography Ethyl acetate, MeOH Ambient Ensures high purity

Research Findings and Comparative Analysis

  • The methylation step is crucial for biological activity modulation and is typically performed after ring formation to avoid methylation of unintended sites.
  • Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining or improving yields in substitution steps.
  • Comparative studies with structurally related compounds indicate that the presence of the 4-methoxyphenyl group and the cyclopentyl substituent enhances the compound’s pharmacological profile, justifying the synthetic focus on these moieties.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Structural features: A 4-methoxyphenylaminomethyl group at position 3. Dihedral angles between the pyrimidine ring and substituents: 12.8° (phenyl), 12.0° (4-methoxyphenyl), and 86.1° (2-fluorophenyl) .
  • Biological activity : Exhibits antimicrobial properties, likely due to the electron-donating methoxy group enhancing solubility and membrane penetration .

Compound B : N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine ()

  • Structural features :
    • Cyclopropylamine at position 4 instead of cyclopentyl.
    • Molecular formula: C₁₅H₁₇N₃O (vs. C₁₈H₂₂N₃O for the target compound).

Compound C : 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine ()

  • Structural features :
    • Ethoxy group replaces methoxy on the phenyl ring.
    • Dihedral angles: 15.4°–77.5°, indicating greater torsional flexibility than Compound A .
  • Crystal interactions : Forms dimers via N–H⋯N hydrogen bonds and π–π stacking (interplanar distance: 3.647 Å), enhancing thermal stability .

Crystallographic and Conformational Differences

  • Dihedral angles: The target compound’s cyclopentyl group may induce larger torsional strain compared to smaller substituents, altering molecular planarity and π-stacking efficiency.
  • Hydrogen bonding : Compounds with N–H⋯N bonds (e.g., Compound C) exhibit higher melting points (469–471 K) compared to those reliant on weaker C–H⋯O interactions .

Biological Activity

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound has the molecular formula C17H21N3OC_{17}H_{21}N_{3}O and features a pyrimidine ring substituted with a cyclopentyl group and a methoxyphenyl moiety. This structural complexity contributes to its unique chemical properties, which are crucial for its interaction with biological systems.

Property Details
Molecular FormulaC17H21N3OC_{17}H_{21}N_{3}O
Molecular Weight285.37 g/mol
Structural FeaturesPyrimidine ring, cyclopentyl group, methoxyphenyl group

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in oncology. Studies suggest that it may interact with various biological macromolecules, influencing pathways related to cell growth and proliferation. Its structural features enable effective binding to target proteins or enzymes, potentially leading to inhibitory effects on tumor cell lines.

The mechanism of action is believed to involve the compound's ability to bind to specific receptors or enzymes that regulate critical cellular functions. This interaction can lead to modulation of signaling pathways associated with cancer progression.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it exhibited an IC₅₀ value of approximately 1.5 µM against A549 lung cancer cells, indicating significant antitumor potential.
  • Cell Cycle Arrest : The compound has been shown to cause G₂/M phase arrest in cancer cells, suggesting its role in disrupting the cell cycle. This effect was confirmed through flow cytometry analysis, which indicated an increased percentage of cells in the G₂/M phase upon treatment.
  • Apoptosis Induction : Further studies revealed that treatment with this compound led to increased levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2. This shift indicates a potential mechanism for inducing apoptosis in cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-aminePyrimidine with fluorophenyl groupEnhanced potency due to electron-withdrawing fluorine
N-cyclopentyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamideIsoxazole instead of pyrimidineDifferent heterocyclic structure may influence biological activity
N-cyclopentyl-5-(4-methoxyphenyl)thieno[3,2-e]pyrimidin-4-amineThieno ring fused with pyrimidineUnique sulfur-containing heterocycle affects reactivity

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : The initial step involves synthesizing the pyrimidine ring through cyclization reactions.
  • Substitution Reactions : Subsequent steps include introducing the cyclopentyl and methoxyphenyl groups via nucleophilic substitution.
  • Purification : Advanced purification techniques such as chromatography are employed to enhance yield and purity.

Q & A

Basic: What synthetic methodologies are effective for preparing N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine?

Answer:
A common approach involves nucleophilic substitution of a 5-(chloromethyl)pyrimidine intermediate with cyclopentylamine. For example:

Reaction Setup : Dissolve 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine in chloroform and react with excess cyclopentylamine under reflux (5 hours, vigorous stirring) .

Workup : Cool the mixture, extract with chloroform, dry over MgSO₄, and concentrate under reduced pressure.

Purification : Use silica gel column chromatography (CHCl₃ as eluent) followed by crystallization from methanol to isolate pure product (yield ~78%) .

Intermediate: How is X-ray crystallography employed to resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and supramolecular interactions:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (85–100 K) to minimize thermal motion .

Structure Solution : Apply direct methods with SHELXT , followed by refinement via SHELXL (hydrogen atoms placed geometrically, anisotropic displacement parameters for non-H atoms) .

Key Observations :

  • Intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine core .
  • Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) indicate steric and electronic influences .

Advanced: What computational strategies predict electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides insights:

Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) .

Thermochemistry : Include exact-exchange terms to improve accuracy of atomization energies (average error <2.4 kcal/mol) .

Applications : Predict nucleophilic/electrophilic sites for derivatization or interaction with biological targets .

Advanced: How do substituents on the pyrimidine ring influence biological activity?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

Methoxy Group : Enhances bioavailability via increased lipophilicity but may reduce solubility. Compare with chloro derivatives, which show stronger antibacterial activity due to electron-withdrawing effects .

Cyclopentylamine vs. Aromatic Amines : Bulky cyclopentyl groups improve target selectivity by reducing off-target interactions .

Validation : Use microbiological assays (e.g., MIC tests) to correlate structural features (e.g., dihedral angles, hydrogen bonding) with antifungal/antibacterial potency .

Intermediate: How can NMR spectroscopy resolve regiochemical uncertainties in pyrimidine derivatives?

Answer:

¹H NMR : Identify methyl groups (e.g., 2.35 ppm for C2-CH₃) and methoxy protons (3.73 ppm) .

¹³C NMR : Distinguish pyrimidine carbons (C4 at ~158 ppm, C5 at ~125 ppm) from aromatic substituents .

2D Techniques : Use HSQC/HMBC to assign coupling between N-cyclopentyl protons and pyrimidine carbons .

Advanced: How to address contradictions in reported biological activity data?

Answer:

Purity Analysis : Verify compound integrity via HPLC (≥95% purity) to rule out impurities affecting bioassay results .

Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and microbial strains used in conflicting studies .

Crystallographic Data : Check if polymorphic forms (e.g., different hydrogen-bonding networks) alter solubility or membrane permeability .

Basic: What purification techniques ensure high yields of the target compound?

Answer:

Column Chromatography : Use silica gel (200–300 mesh) with CHCl₃/MeOH gradients to separate polar byproducts .

Crystallization : Optimize solvent polarity (e.g., methanol for high-melting-point derivatives) .

Analytical TLC : Monitor reactions using CHCl₃/MeOH (10:1) to confirm product Rf .

Advanced: Can molecular docking explain interactions with biological targets?

Answer:

Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases based on pyrimidine’s role in nucleotide metabolism .

Docking Workflow :

  • Prepare ligand (AMBER force field) and receptor (PDB ID: 1U72 for DHFR).
  • Use AutoDock Vina to simulate binding poses, focusing on H-bonds with active-site residues (e.g., Asp27) .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Intermediate: What analytical methods confirm the absence of tautomeric forms?

Answer:

SC-XRD : Detect fixed proton positions (e.g., N4–H4 in pyrimidine) to rule out tautomerism .

VT-NMR : Monitor chemical shift changes at elevated temperatures (e.g., 25–80°C) to identify dynamic equilibria .

IR Spectroscopy : Compare N–H stretching frequencies (~3400 cm⁻¹) with calculated DFT spectra .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Answer:

LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce logP while retaining cyclopentyl’s steric benefits .

Metabolic Stability : Replace methoxy with trifluoromethyl to hinder cytochrome P450-mediated oxidation .

In Silico ADMET : Use SwissADME to predict bioavailability, BBB penetration, and toxicity .

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